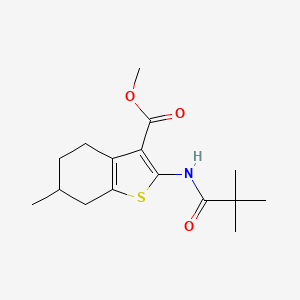
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide is a synthetic organic compound that features a morpholine ring, a nitro group, and a chloro-substituted benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Amination: The nitrated product is then subjected to a nucleophilic aromatic substitution reaction with 4-morpholin-4-ylphenylamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-chloro-N-(4-morpholin-4-ylphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group and morpholine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine: This compound shares the morpholine ring and chloro-substituted aromatic structure but differs in the presence of a triazine ring instead of a benzamide.
N-(4-chlorobutanoyl)-N’-(4-morpholin-4-ylphenyl)thiourea: This compound has a similar morpholine ring and chloro-substituted aromatic structure but features a thiourea linkage.
Uniqueness
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide is unique due to the combination of its nitro group, morpholine ring, and benzamide structure, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16ClN3O4 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-chloro-N-(4-morpholin-4-ylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C17H16ClN3O4/c18-15-6-1-12(11-16(15)21(23)24)17(22)19-13-2-4-14(5-3-13)20-7-9-25-10-8-20/h1-6,11H,7-10H2,(H,19,22) |
InChI Key |
VZURFIRMUDJVPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanone](/img/structure/B11676933.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676940.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11676944.png)

![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11676951.png)
![2-(thiophen-2-yl)-N'-[(Z)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11676954.png)
![(5Z)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11676960.png)
![propyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11676969.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11676993.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)
![2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)
![(5Z)-5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11677019.png)

